(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
Description
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a useful research compound. Its molecular formula is C31H30O4 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIRVJQDVCGQX-NSOVKSMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317964 | |
Record name | (S,S)-TADDOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93379-49-8 | |
Record name | (S,S)-TADDOL | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93379-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S,S)-TADDOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (S,S)-TADDOL?
A1: The molecular formula of (S,S)-TADDOL is C31H32O4, and its molecular weight is 472.58 g/mol.
Q2: What spectroscopic techniques are used to characterize (S,S)-TADDOL?
A2: Common techniques include NMR spectroscopy (1H and 13C), IR spectroscopy, and X-ray crystallography. [, , , , , , , , , , , ]
Q3: Is (S,S)-TADDOL stable under various conditions?
A3: (S,S)-TADDOL exhibits good stability under typical reaction conditions, but its stability can be influenced by factors like temperature, pH, and the presence of specific reagents. [, , , , , ]
Q4: How is (S,S)-TADDOL used in asymmetric catalysis?
A4: (S,S)-TADDOL acts as a chiral ligand in metal complexes, creating a chiral environment around the metal center. This chirality induces stereoselectivity in various reactions. [, , , , , , , ]
Q5: What types of reactions are effectively catalyzed by (S,S)-TADDOL-derived complexes?
A5: Examples include Diels-Alder reactions, enantioselective additions to aldehydes and ketones, ring-opening of meso-anhydrides, and polymerization of vinyl ethers. [, , , , , ]
Q6: How does (S,S)-TADDOL impact the selectivity of reactions?
A6: The bulky, chiral structure of (S,S)-TADDOL in metal complexes creates a sterically demanding environment, favoring the formation of one enantiomer over others. [, , , , ]
Q7: Can you provide examples of reactions where (S,S)-TADDOL is used to achieve high enantioselectivity?
A7: (S,S)-TADDOL derivatives have been successfully used in the enantioselective alkylation of Schiff's bases to synthesize α-methyl amino acids with up to 93% ee. [] Also, titanium complexes of (S,S)-TADDOL have enabled the preparation of isotactic poly(isobutyl vinyl ether) with 90% isotacticity. []
Q8: Are there limitations to the use of (S,S)-TADDOL in catalysis?
A8: While versatile, (S,S)-TADDOL may not be suitable for all reactions. Its effectiveness depends on factors like substrate compatibility and reaction conditions. [, , , ]
Q9: How is computational chemistry used to study (S,S)-TADDOL and its derivatives?
A9: Researchers employ techniques like Density Functional Theory (DFT) to understand the electronic properties, predict reactivity, and analyze reaction mechanisms involving (S,S)-TADDOL complexes. [, , ]
Q10: What is the impact of structural modifications on the activity of (S,S)-TADDOL derivatives?
A10: Modifying the aryl substituents on the TADDOL framework can significantly impact its steric and electronic properties, influencing its coordination behavior and catalytic activity. [, , , , , , ]
Q11: How does modifying the substituents on the aryl rings of (S,S)-TADDOL affect its catalytic performance?
A11: Introducing different substituents on the aryl groups can tune the steric bulk and electronic properties of the TADDOL ligand. For instance, bulkier substituents can lead to enhanced enantioselectivity by creating a more defined chiral pocket around the metal center. [, , , ]
Q12: Can computational methods predict the enantioselectivity of (S,S)-TADDOL-catalyzed reactions?
A12: Yes, computational studies, such as those using ONIOM(B3LYP/6-31G(d):AM1) calculations, have successfully explained the origin of enantioselectivity in reactions like the hetero-Diels-Alder reaction catalyzed by (R,R)-1-Np-TADDOL. [] These calculations provide insights into the transition states and key interactions that govern stereoselectivity.
Q13: Can (S,S)-TADDOL be immobilized on solid supports?
A13: Yes, (S,S)-TADDOL can be attached to polymers, dendrimers, and other materials. This allows for catalyst recovery and reuse, increasing its practicality. [, , ]
Q14: How does the immobilization of (S,S)-TADDOL impact its catalytic activity?
A14: While immobilization can sometimes lead to a slight decrease in activity compared to homogeneous counterparts, it also offers advantages like easier separation, recyclability, and potential use in continuous flow systems. [, , ]
Q15: Are there specific advantages to using dendrimer-bound (S,S)-TADDOL complexes?
A15: Dendrimers offer a unique platform for catalyst immobilization due to their well-defined structure and high loading capacity. Dendrimer-bound (S,S)-TADDOL complexes can exhibit enhanced activity and selectivity compared to conventionally polymer-attached systems. []
Q16: Does (S,S)-TADDOL have applications beyond asymmetric catalysis?
A16: Yes, (S,S)-TADDOL derivatives have shown promise in areas like chiral recognition, separation of enantiomers, and as components in materials with unique optical properties. [, , , ]
Q17: How is (S,S)-TADDOL used in the separation of enantiomers?
A17: (S,S)-TADDOL and its derivatives, like SPIROTADDOL, can form diastereomeric complexes with racemic mixtures, allowing for their separation based on differences in physical properties. This strategy has been successfully applied to resolve phosphine oxide enantiomers. []
Q18: What are the potential applications of (S,S)-TADDOL derivatives in materials science?
A18: (S,S)-TADDOL derivatives have shown potential as chiral dopants in liquid crystal displays. For example, a novel (S,S)-TADDOL derivative exhibited a high helical twisting power (HTP) that remained remarkably independent of temperature over a broad range, making it an attractive candidate for advanced display technologies. []
Q19: Are there any known environmental concerns related to (S,S)-TADDOL?
A19: While specific data on (S,S)-TADDOL’s environmental impact might be limited, researchers are increasingly focusing on developing sustainable catalytic processes and exploring greener synthetic routes for TADDOL derivatives. [, ]
Q20: What measures can be taken to enhance the sustainability of using (S,S)-TADDOL and its derivatives?
A20: Employing recyclable catalytic systems, using greener solvents, and developing more efficient synthetic routes with reduced waste generation are crucial steps towards enhancing the sustainability of using (S,S)-TADDOL. [, ]
Q21: What are potential future research directions for (S,S)-TADDOL?
A21: Continued exploration of new catalytic applications, development of more efficient and sustainable synthetic methodologies, and expansion into areas like materials science and medicinal chemistry represent promising avenues for future research on (S,S)-TADDOL and its derivatives. [, , ]
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